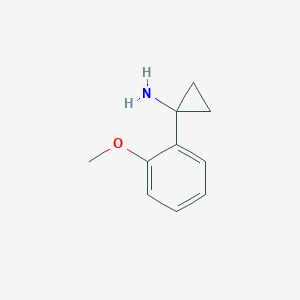![molecular formula C12H14S4 B182031 2-[4-(1,3-Dithiolan-2-yl)phenyl]-1,3-dithiolane CAS No. 69922-37-8](/img/structure/B182031.png)
2-[4-(1,3-Dithiolan-2-yl)phenyl]-1,3-dithiolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(1,3-Dithiolan-2-yl)phenyl]-1,3-dithiolane is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicine and materials science.
Mécanisme D'action
The mechanism of action of 2-[4-(1,3-Dithiolan-2-yl)phenyl]-1,3-dithiolane is not fully understood. However, it has been suggested that it may exert its biological effects through the modulation of redox signaling pathways and the inhibition of enzymes involved in oxidative stress and inflammation.
Effets Biochimiques Et Physiologiques
2-[4-(1,3-Dithiolan-2-yl)phenyl]-1,3-dithiolane has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, reduce oxidative stress and inflammation, and enhance cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[4-(1,3-Dithiolan-2-yl)phenyl]-1,3-dithiolane in lab experiments include its high stability, low toxicity, and ease of synthesis. However, its limitations include its relatively low solubility in water and its potential to undergo oxidation in the presence of air and light.
Orientations Futures
Future research on 2-[4-(1,3-Dithiolan-2-yl)phenyl]-1,3-dithiolane could focus on the following areas:
1. Investigating its potential as a therapeutic agent for the treatment of cancer, neurodegenerative diseases, and infectious diseases.
2. Exploring its potential as a building block for the synthesis of new materials with conductive and optical properties.
3. Elucidating its mechanism of action and identifying its molecular targets.
4. Developing new methods for the synthesis of 2-[4-(1,3-Dithiolan-2-yl)phenyl]-1,3-dithiolane with improved yields and purity.
5. Conducting further studies to assess its safety and efficacy in preclinical and clinical settings.
In conclusion, 2-[4-(1,3-Dithiolan-2-yl)phenyl]-1,3-dithiolane is a chemical compound with potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new materials and therapeutic agents with significant scientific and technological impact.
Méthodes De Synthèse
The synthesis of 2-[4-(1,3-Dithiolan-2-yl)phenyl]-1,3-dithiolane can be achieved through various methods, including the reaction of 4-bromo-1,3-dithiole-2-one with 4-(2-bromoethyl)phenyl sulfide in the presence of a palladium catalyst. Another method involves the reaction of 4-(2-bromoethyl)phenyl sulfide with potassium 1,3-dithiole-2-thione-4,5-dithiolate. The synthesis of 2-[4-(1,3-Dithiolan-2-yl)phenyl]-1,3-dithiolane requires careful attention to detail and control over reaction conditions to ensure a high yield and purity of the final product.
Applications De Recherche Scientifique
2-[4-(1,3-Dithiolan-2-yl)phenyl]-1,3-dithiolane has shown potential applications in various scientific research fields. In materials science, it has been used as a building block for the synthesis of conductive polymers and molecular wires. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of cancer, neurodegenerative diseases, and infectious diseases. Additionally, it has been studied for its antioxidant and anti-inflammatory properties.
Propriétés
Numéro CAS |
69922-37-8 |
|---|---|
Nom du produit |
2-[4-(1,3-Dithiolan-2-yl)phenyl]-1,3-dithiolane |
Formule moléculaire |
C12H14S4 |
Poids moléculaire |
286.5 g/mol |
Nom IUPAC |
2-[4-(1,3-dithiolan-2-yl)phenyl]-1,3-dithiolane |
InChI |
InChI=1S/C12H14S4/c1-2-10(12-15-7-8-16-12)4-3-9(1)11-13-5-6-14-11/h1-4,11-12H,5-8H2 |
Clé InChI |
PGBFPRKWAGYWOP-UHFFFAOYSA-N |
SMILES |
C1CSC(S1)C2=CC=C(C=C2)C3SCCS3 |
SMILES canonique |
C1CSC(S1)C2=CC=C(C=C2)C3SCCS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B181949.png)
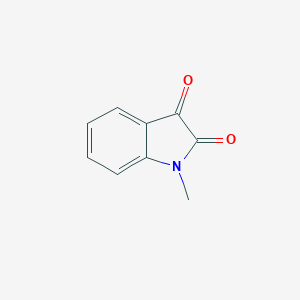
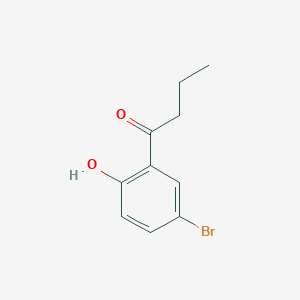
![7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B181953.png)
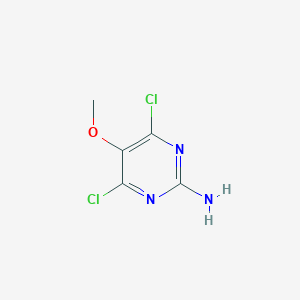
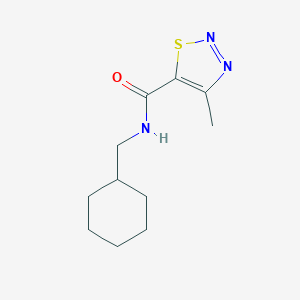
![2,8-Dimethylpyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B181957.png)
![2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol](/img/structure/B181959.png)
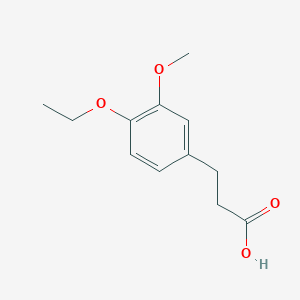
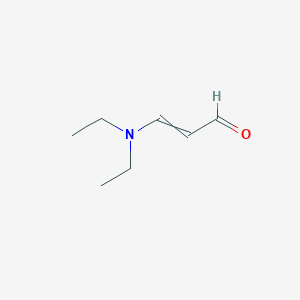
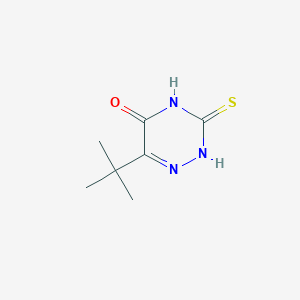
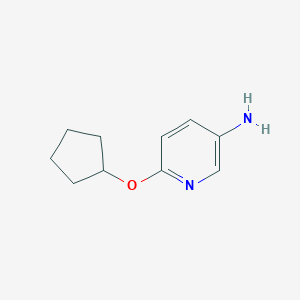
![4-[(4,6-Dimethylpyrimidin-2-yl)amino]butanoic acid](/img/structure/B181972.png)
